molecular formula C19H22N2O2 B3605756 1-Cyclohexyl-3-(2-phenoxyphenyl)urea

1-Cyclohexyl-3-(2-phenoxyphenyl)urea

Cat. No.: B3605756
M. Wt: 310.4 g/mol
InChI Key: HAGCXFSLJNGPFH-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-phenoxyphenyl)urea is a urea derivative characterized by a cyclohexyl group attached to one nitrogen atom and a 2-phenoxyphenyl group attached to the other. This compound belongs to a broader class of urea-based molecules studied for their diverse pharmacological and material science applications. Urea derivatives are known for their hydrogen-bonding capabilities, which influence both their crystallographic behavior and biological interactions .

Properties

IUPAC Name

1-cyclohexyl-3-(2-phenoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-19(20-15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)23-16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGCXFSLJNGPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(2-phenoxyphenyl)urea typically involves the reaction of cyclohexyl isocyanate with 2-phenoxyaniline. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(2-phenoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Urea derivatives with oxidized phenyl groups.

    Reduction: Amine derivatives with reduced urea moiety.

    Substitution: Substituted phenoxy derivatives with various functional groups.

Scientific Research Applications

1-Cyclohexyl-3-(2-phenoxyphenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-phenoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the phenyl ring and the aliphatic/cyclic groups significantly impact solubility, melting points, and biological activity. Key analogs include:

Compound Name Substituent on Phenyl Ring Cyclohexyl/Aliphatic Group Melting Point (°C) Molecular Weight Key Properties/Activity References
1-Cyclohexyl-3-(2-methoxyphenyl)urea 2-OCH₃ Cyclohexyl Not reported 248.325 Used in crystallography studies
1-Cyclohexyl-3-(2-hydroxyphenyl)urea 2-OH Cyclohexyl Not reported 234.29 Potential hydrogen-bonding motifs
1-Cyclohexyl-3-(4-fluorophenyl)urea 4-F Cyclohexyl 96–219* 250.3 Anti-tuberculosis activity
1-Cyclohexyl-3-(3-morpholinopropoxyphenyl)urea 3-morpholinopropoxy Cyclohexyl Not reported 361.48 Improved solubility in polar solvents
Glipizide Sulfonylurea + pyrazine Cyclohexyl ~208–212 445.54 Hypoglycemic agent (NIDDM treatment)

*Melting points vary widely among cyclohexyl-aryl ureas, as seen in analogs from .

  • Solubility: The presence of polar groups (e.g., morpholinopropoxy in ) enhances aqueous solubility, whereas hydrophobic substituents like trifluorophenyl () reduce it.
  • Crystallinity : Ureas with methoxy or hydroxy groups () form stable hydrogen-bonded networks, critical for crystal engineering.

Key Research Findings and Limitations

  • Pharmacological Gaps: While fluorinated and morpholine-containing ureas () show promise in drug discovery, data on 1-Cyclohexyl-3-(2-phenoxyphenyl)urea’s bioactivity are absent.
  • Material Science Applications: Ureas with phenoxy groups (e.g., ) may exhibit unique photophysical properties, but this remains unexplored for the target compound.
  • Contradictions : Substituents like 2-methoxy () enhance crystallinity, whereas bulkier groups (e.g., adamantyl in ) reduce solubility, complicating structure-activity generalizations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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